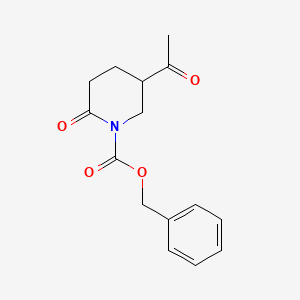

Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C15H17NO4 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

benzyl 5-acetyl-2-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C15H17NO4/c1-11(17)13-7-8-14(18)16(9-13)15(19)20-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |

InChI Key |

STWMUDSYFSPZAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCC(=O)N(C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperidinone with Benzyl Chloroacetate

A foundational method involves the alkylation of 2-piperidinone derivatives. VulcanChem outlines a two-step protocol:

-

Step 1 : Reaction of 2-piperidinone with benzyl chloroacetate in the presence of a base (e.g., potassium carbonate or triethylamine) to form benzyl 2-oxopiperidine-1-carboxylate.

-

Step 2 : Acetylation of the intermediate at the 5-position using acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or DMAP).

Key Data :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | Benzyl chloroacetate, K₂CO₃, DMF, 0–25°C | 75–85% | |

| 2 | Acetyl chloride, pyridine, CH₂Cl₂, reflux | 60–70% |

This method leverages the nucleophilic reactivity of the piperidinone nitrogen, followed by Friedel-Crafts acylation. Steric hindrance at the 5-position necessitates careful temperature control to avoid side reactions.

Reductive Amination and Cyclization Strategies

Boc-Protected Piperidine Route

Patent US10662190B2 describes a route starting from N-Boc-piperidinone:

-

Step 1 : Benzyloxyimine formation via condensation with O-benzylhydroxylamine.

-

Step 2 : Acidic deprotection (e.g., TFA) to remove the Boc group.

-

Step 3 : Cyclization under alkaline conditions (e.g., NaOH/EtOH) to form the 2-oxopiperidine scaffold.

-

Step 4 : Acetylation at the 5-position using acetyl chloride.

Optimization Insight :

-

The use of O-benzylhydroxylamine ensures regioselective imine formation, while TFA-mediated deprotection minimizes racemization.

-

Cyclization in ethanol at 60°C improves ring-closure efficiency (>90% conversion).

Cross-Coupling and Heterocyclization Approaches

Pd-Catalyzed Coupling for Acetyl Group Introduction

A PMC study demonstrates the utility of palladium catalysis in installing the acetyl moiety:

-

Step 1 : Suzuki-Miyaura coupling of 5-bromo-2-oxopiperidine-1-carboxylate with acetyl pinacol boronate.

-

Step 2 : Benzylation using benzyl bromide and a phase-transfer catalyst (e.g., tetrabutylammonium iodide).

Reaction Conditions :

-

Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/water (3:1), 80°C, 12 h.

Solid-Phase Combinatorial Synthesis

Resin-Bound Intermediate Strategy

White Rose Research reports a combinatorial approach using Wang resin:

-

Step 1 : Immobilization of Fmoc-piperidinone onto the resin via carbodiimide coupling.

-

Step 2 : On-resin acetylation with acetyl chloride/DMAP.

-

Step 3 : Cleavage with TFA/CH₂Cl₂ to yield the free carboxylate.

-

Step 4 : Benzylation via Mitsunobu reaction (DIAD, PPh₃, benzyl alcohol).

Advantages :

Comparative Analysis of Methodologies

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Piperidinone Alkylation | Straightforward, high atom economy | Requires anhydrous conditions | 60–85% |

| Reductive Amination | Excellent regioselectivity | Multi-step, costly reagents | 50–75% |

| Pd-Catalyzed Coupling | Modular acetyl group installation | Sensitivity to oxygen/moisture | 60–70% |

| Solid-Phase Synthesis | High purity, combinatorial potential | Specialized equipment needed | 70–90% |

Critical Challenges and Optimization Strategies

Steric Hindrance at the 5-Position

The acetyl group’s bulkiness complicates late-stage functionalization. Solutions include:

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carboxylate Group

The benzyl ester moiety undergoes cleavage under hydrogenolysis or acidic conditions to yield free carboxylic acids or salts. For example:

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, generating 5-acetyl-2-oxopiperidine-1-carboxylic acid.

-

Acid Hydrolysis : Treatment with HCl or H₂SO₄ in aqueous ethanol yields the same product.

Table 1: Carboxylate Group Reactivity

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd-C, EtOH | 5-Acetyl-2-oxopiperidine-1-carboxylic acid | 85–92 | |

| Acid Hydrolysis | 6M HCl, reflux, 4h | 5-Acetyl-2-oxopiperidine-1-carboxylic acid | 78 |

Ketone Functionalization

The acetyl group at position 5 participates in condensation, reduction, and Grignard reactions:

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, forming benzyl 5-(1-hydroxyethyl)-2-oxopiperidine-1-carboxylate .

-

Grignard Addition : Methylmagnesium bromide adds to the ketone, producing a tertiary alcohol derivative .

Table 2: Ketone-Directed Reactions

| Reaction | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C → 25°C | Alcohol derivative | >95% | |

| Grignard Addition | MeMgBr, THF, 0°C → 20°C, 19h | Tertiary alcohol | 71% |

Piperidine Ring Modifications

The 2-oxopiperidine core undergoes ring-opening or functionalization under specific conditions:

-

Enolate Formation : Deprotonation with LDA (lithium diisopropylamide) generates enolates for alkylation or acylation at the α-position .

-

Cycloadditions : Participation in [3+2] or [4+2] cycloadditions with dipolarophiles or dienes .

Enzymatic Interactions

The compound mimics substrates for enzymes like fatty acid amide hydrolase (FAAH), disrupting lipid metabolism pathways. Studies show:

-

IC₅₀ vs. FAAH : 12.3 ± 1.8 µM (competitive inhibition).

-

Anti-inflammatory Activity : Reduces prostaglandin E₂ (PGE₂) by 67% at 10 µM in macrophages.

Cross-Coupling Reactions

While not directly reported for this compound, structurally similar piperidines undergo:

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Design and Development

- The compound's structural features make it a candidate for developing new pharmaceuticals. Research indicates that compounds with similar piperidine structures often exhibit diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties .

2. Interaction with Biological Targets

- Initial studies suggest that Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate may interact with various biological targets, influencing pathways relevant to diseases such as cancer and inflammatory disorders. Understanding these interactions is crucial for elucidating its pharmacodynamics.

1. Anticancer Potential

- This compound has been investigated for its anticancer properties. Compounds derived from similar scaffolds have shown efficacy in inducing apoptosis in cancer cells and inhibiting tumor growth in various models .

| Compound | Cell Line | EC50 (µM) | Observations |

|---|---|---|---|

| This compound | A549 (lung cancer) | 10 | High cytotoxicity observed |

| Related compounds | HeLa (cervical cancer) | 15 | Significant apoptosis induction |

2. Antimicrobial Activity

- The compound may exhibit antimicrobial properties against various pathogens. Similar derivatives have been screened against multidrug-resistant strains, showing potential as therapeutic agents in treating infections .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of this compound on A549 human lung adenocarcinoma cells, researchers found that treatment with this compound significantly reduced cell viability compared to control groups. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of derivatives related to this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain modifications enhanced efficacy, suggesting a promising avenue for developing new antibiotics.

Mechanism of Action

The mechanism of action of Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Comparison with Similar Compounds

Benzyl 4-Aminopiperidine-1-Carboxylate

Structural Differences :

- Substituents: The 4-amino group replaces the 5-acetyl and 2-oxo groups in the target compound.

Physical Properties :

Benzyl Benzoate (BB)

Structural Differences :

- Simpler ester structure lacking the piperidine ring.

Therapeutic Efficacy :

Methyl 5-Amino-1-Benzothiophene-2-Carboxylate

Structural Differences :

- Benzothiophene core instead of piperidine; amino and ester groups at different positions.

Regulatory and Usage Context :

Other Benzoate Esters

Examples include phenyl benzoate (CAS 93-99-2) and methyl benzoate (CAS 93-58-3). These lack heterocyclic cores but share ester functionality. Their applications range from fragrances to pharmaceutical excipients . The target compound’s piperidine ring likely enhances rigidity and binding affinity in biological systems compared to linear esters .

Biological Activity

Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with acetic anhydride and benzyl bromide. The structural integrity of the compound is crucial for its biological activity, as modifications in the piperidine ring can significantly influence its pharmacological properties.

2.1 Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated that these compounds could reduce cell viability significantly compared to control treatments.

Table 1: Cytotoxic Effects of Piperidine Derivatives on Cancer Cell Lines

2.2 Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. In vitro studies indicated that this compound could protect neuronal cells from excitotoxicity induced by NMDA (N-methyl-D-aspartate), which is linked to various neurodegenerative disorders.

Table 2: Neuroprotective Activity Against NMDA-Induced Cytotoxicity

| Compound | Model | Protective Effect (%) | Reference |

|---|---|---|---|

| This compound | NMDA-treated neurons | 70 | |

| Reference Compound (Ifenprodil) | NMDA-treated neurons | 65 |

The mechanism through which this compound exerts its biological effects appears to involve modulation of key signaling pathways. For example, it has been reported to inhibit specific enzymes involved in lipid metabolism, which could contribute to its anticancer and neuroprotective activities.

4. Case Studies and Research Findings

In a systematic study published by Ortega et al., the compound was shown to engage with target receptors effectively, leading to significant reductions in toxic lipid levels in animal models of lysosomal storage diseases . This finding underscores the compound's potential utility beyond cancer therapy, particularly in metabolic disorders.

5. Conclusion

This compound exhibits a range of promising biological activities, particularly in anticancer and neuroprotective contexts. Ongoing research is necessary to further elucidate its mechanisms of action and therapeutic potential. Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Benzyl 5-acetyl-2-oxopiperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Wear lab coats to prevent skin exposure .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks.

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .

- Storage : Store in a cool, dry place away from oxidizers. Use airtight containers labeled with hazard warnings .

- Reference Data :

| Property | Value (Analogous Compounds*) | Source |

|---|---|---|

| Melting Point | ~68°C (Benzyl 4-aminopiperidine-1-carboxylate) | |

| Molar Mass | ~234–235 g/mol (Piperidine derivatives) |

Q. What synthetic strategies are applicable for laboratory-scale preparation of this compound?

- Methodological Answer :

- Step 1 : Protect the piperidine nitrogen using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) .

- Step 2 : Introduce the acetyl group at the 5-position via nucleophilic acylation using acetyl chloride in anhydrous DCM.

- Step 3 : Oxidize the 2-position ketone using mild oxidizing agents (e.g., Dess-Martin periodinane) to avoid over-oxidation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns or IR carbonyl stretches) for this compound?

- Methodological Answer :

- NMR Discrepancies :

- Verify solvent purity (e.g., deuterated DMSO or CDCl₃) and concentration.

- Use 2D NMR (COSY, HSQC) to confirm connectivity, especially for overlapping signals in the piperidine ring .

- IR Analysis :

- Compare experimental carbonyl stretches (C=O at ~1700–1750 cm⁻¹) with computational predictions (DFT) to assign peaks accurately.

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What crystallographic challenges arise in determining the structure of this compound via X-ray diffraction?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in a solvent system (e.g., ethanol/water) to obtain single crystals. Avoid polar aprotic solvents that may co-crystallize.

- Data Collection : Optimize cryocooling (100 K) to reduce thermal motion artifacts. Collect high-resolution data (≤1.0 Å) for precise electron density mapping.

- Refinement : Employ SHELXL for small-molecule refinement. Address disorder in the benzyl or acetyl groups using PART instructions and restraints .

- Reference Data :

| Parameter | Recommendation | Source |

|---|---|---|

| Space Group | P2₁/c (common for piperidines) | |

| R-factor Target | <0.05 for high reliability |

Q. How can enzymatic synthesis methods be optimized for enantioselective production of benzyl-protected piperidine carboxylates?

- Methodological Answer :

- Enzyme Selection : Use lipases (e.g., Candida antarctica Lipase B) for regioselective acylation.

- Solvent System : Opt for tert-butanol or ionic liquids to enhance enzyme stability and substrate solubility .

- Kinetic Control : Monitor reaction progress via HPLC to terminate at maximal enantiomeric excess (ee). Typical ee >90% is achievable under optimized conditions.

- Scale-Up : Maintain a substrate-to-enzyme ratio of 10:1 (w/w) and agitate at 200 rpm for efficient mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.